molecular formula C14H22ClN B13757437 3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1171904-91-8

3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13757437
CAS No.: 1171904-91-8
M. Wt: 239.78 g/mol
InChI Key: RSZOHFOCOCXWRL-UHFFFAOYSA-N
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Description

3-(4-Ethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-ethyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-ethyl-benzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethyl-benzyl)-piperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halogenated, or other substituted benzyl derivatives.

Scientific Research Applications

3-(4-Ethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethyl-benzyl)-piperidine hydrochloride is unique due to the combination of the piperidine ring and the 4-ethyl-benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

1171904-91-8

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-2-12-5-7-13(8-6-12)10-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H

InChI Key

RSZOHFOCOCXWRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2CCCNC2.Cl

Origin of Product

United States

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